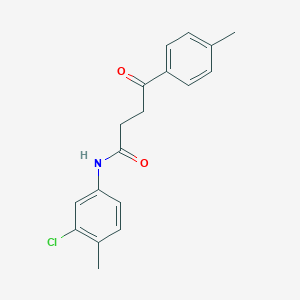

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide, also known as CMPO, is a chelating agent that has been widely used in the separation and purification of actinide and lanthanide elements. It is an important compound in nuclear fuel reprocessing and has been extensively studied for its potential applications in the field of nuclear energy.

Mecanismo De Acción

The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide involves the formation of stable complexes with actinide and lanthanide elements. The this compound molecule contains a carbonyl group and a phenyl ring, which act as electron donors and form coordination bonds with the metal ions. The resulting complexes are highly stable and can be selectively extracted from the waste stream using a suitable solvent.

Biochemical and Physiological Effects

There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and does not cause significant adverse effects in animals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is its high selectivity for actinide and lanthanide elements. It can be used to selectively extract these elements from a complex mixture of nuclear waste, allowing for their recovery and reuse. However, this compound is also known to be sensitive to radiation damage, which can affect its performance in lab experiments. It is also relatively expensive and requires careful handling due to its toxicity.

Direcciones Futuras

There are several future directions for the research and development of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide. One area of interest is the development of new chelating agents with improved selectivity and performance. Another area of focus is the optimization of the extraction process, including the development of new solvents and extraction techniques. Additionally, there is a need for further studies on the long-term effects of this compound on human health and the environment, particularly in the context of nuclear waste management.

Métodos De Síntesis

The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methylphenylacetone in the presence of a base catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 104-106°C. The purity of this compound can be improved by recrystallization from a suitable solvent.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide is primarily used in the separation and purification of actinide and lanthanide elements from nuclear waste. It forms stable complexes with these elements, allowing for their selective extraction from the waste stream. This compound has also been studied for its potential applications in the field of nuclear energy, including the development of new nuclear fuels and the production of medical isotopes.

Propiedades

Fórmula molecular |

C18H18ClNO2 |

|---|---|

Peso molecular |

315.8 g/mol |

Nombre IUPAC |

N-(3-chloro-4-methylphenyl)-4-(4-methylphenyl)-4-oxobutanamide |

InChI |

InChI=1S/C18H18ClNO2/c1-12-3-6-14(7-4-12)17(21)9-10-18(22)20-15-8-5-13(2)16(19)11-15/h3-8,11H,9-10H2,1-2H3,(H,20,22) |

Clave InChI |

XANFLFRSVSXJQC-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |

SMILES canónico |

CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC(=C(C=C2)C)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[2-({1-[(4-Chlorophenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)carbohydrazonoyl]phenoxy}acetic acid](/img/structure/B298827.png)

![N'-[(Z)-(3-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbohydrazide](/img/structure/B298829.png)

![1-(4-chlorophenyl)sulfonyl-N-[(E)-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyrrolidine-2-carboxamide](/img/structure/B298830.png)

![5-ethyl-4-[(4-methylbenzylidene)amino]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B298833.png)

![3-ethyl-4-{[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]amino}-5-sulfanyl-4H-1,2,4-triazole](/img/structure/B298834.png)

![1-[(4-chlorophenyl)sulfonyl]-N'-(2,3-dimethoxybenzylidene)-2-pyrrolidinecarbohydrazide](/img/structure/B298835.png)

![N-(2-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298838.png)

![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B298839.png)

![N-(4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B298840.png)

![N-(3-bromophenyl)-N-[2-(2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298841.png)

![N-(3-chloro-4-methoxyphenyl)-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B298842.png)

![N-[2-(2-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}hydrazino)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B298843.png)

![N-(4-fluorophenyl)-N-(2-{2-[(3-methyl-2-thienyl)methylene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B298844.png)

![4-chloro-3-nitro-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B298848.png)